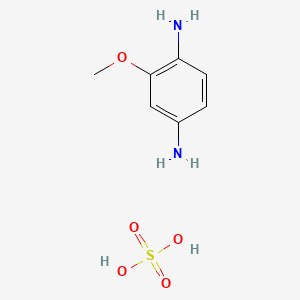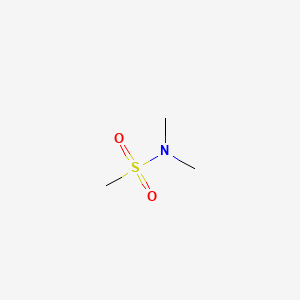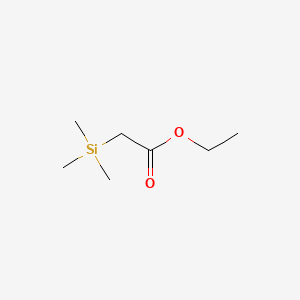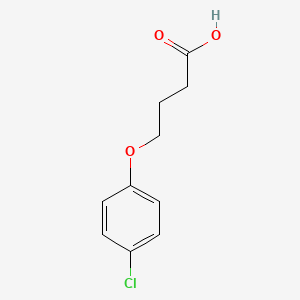
2,5-Diaminoanisole sulfate
Übersicht
Beschreibung
2,4-Diaminoanisole sulfate is a synthetic compound that appears as an off-white to violet solid, soluble in water and ethanol. It is primarily used as a component in oxidizing hair and fur dye formulations and as an intermediate in the production of C.I. Basic Brown 2, a dye used in various consumer products. The main routes of potential human exposure to this chemical are through skin contact and inhalation, and it is considered to be a probable human carcinogen .
Synthesis Analysis
The synthesis of related compounds, such as 3,5-Diamino-1,2,4-triazole sulfate, involves starting materials like dicyandiamide and hydrazine dihydrochloride. The process includes condensation and rearrangement reactions, followed by acidification to obtain the sulfate form. The synthesis aims to improve the purity and overall yield of the product, which in this case reached 76% . Although this is not the synthesis of 2,4-diaminoanisole sulfate directly, it provides insight into the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-diaminoanisole sulfate, such as 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt (glucosamine 2-sulfate), has been determined using direct methods. The crystal structure analysis reveals the expected sugar ring conformation and the geometry of the N-sulfate moiety, which is consistent with previous studies on monosaccharide O-sulfates . This information is relevant for understanding the structural characteristics of sulfated compounds.
Chemical Reactions Analysis
Chemical reactions involving amino and nitramino groups, as seen in the synthesis of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, can improve the energetic properties of functionalized bitriazoles. The interaction between these groups is crucial for the stability and performance of the compounds. The new compounds synthesized are characterized by various spectroscopic methods and their energetic performance is predicted using computational tools .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminoanisole sulfate are not directly detailed in the provided papers. However, the related research on energetic materials based on bitriazoles provides insights into the characterization of such compounds. These compounds are investigated using spectroscopy, elemental analysis, mass spectrometry, differential thermal analysis, and X-ray analysis. Their stability is explained through structural characteristics, and their energetic performance is assessed . The presence of a brown pigment in the thyroid follicular cells of rats exposed to 2,4-diaminoanisole sulfate indicates a dose-related physical property of the compound .
Wissenschaftliche Forschungsanwendungen
Thyroid Function and Carcinogenesis
Studies have explored the effects of 2,4-diaminoanisole sulfate (a compound similar to 2,5-diaminoanisole sulfate) on thyroid function and carcinogenesis. Kitahori et al. (1989) found that dietary administration of 2,4-diaminoanisole sulfate led to elevated levels of thyroid-stimulating hormone (TSH) and reduced thyroxine (T4) and triiodothyronine (T3) levels in male Wistar rats (Kitahori et al., 1989). Additionally, this compound significantly increased the incidence of preneoplastic lesions, adenomas, and carcinomas in the thyroid gland.
Mutagenicity and Genetic Damage
Research has shown that certain hair-dye chemicals, including 2,4-diaminoanisole sulfate, have the potential to induce genetic damage. Mayer and Goin (1980) found that only specific testing conditions demonstrated the genetic activity of 2,4-diaminoanisole sulfate in yeast strains of Saccharomyces cerevisiae, highlighting its mutagenic potential (Mayer & Goin, 1980).
Carcinogenicity in Animal Models
Several studies have focused on the carcinogenic effects of 2,4-diaminoanisole sulfate in animal models. Ward et al. (1979) observed that dietary levels of 2,4-diaminoanisole sulfate induced thyroid neoplasms in F344 rats, with a higher incidence in males and females administered high doses (Ward et al., 1979). The neoplasms observed were primarily follicular cell carcinomas, which were invasive but did not metastasize.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxybenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUXKMTUITVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66671-82-7 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66671-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3070468 | |
| Record name | 2,5-Diaminoanisole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminoanisole sulfate | |
CAS RN |
42909-29-5, 66671-82-7 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42909-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Diaminoanisole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67P1A29GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Twelve hair dye formulations were tested for systemic toxicity by topical application twice weekly for 13 wk to groups of 12 New Zealand white rabbits and for teratologic effects …
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)